molecular formula C13H18N2O4*HCl B612894 Z-Dbu-OMe.HCl (S) CAS No. 1263047-39-7

Z-Dbu-OMe.HCl (S)

Cat. No. B612894
CAS RN: 1263047-39-7
M. Wt: 266,30*36,45 g/mole
InChI Key:
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Description

Z-Dbu-OMe.HCl (S), also known as N-beta-Benzyloxycarbonyl-L-3,4-diaminobutyric acid methyl ester hydrochloride, is a chemical compound with the molecular formula C13H18N2O4HCl . It has a molecular weight of 266.3036.45 g/mol .


Synthesis Analysis

The synthesis of DBU-based compounds like Z-Dbu-OMe.HCl (S) often involves the neutralization of DBU with different Brønsted acids, including organic and inorganic acids . This reaction can be performed without using any solvent, and stoichiometric balance between the cation and the anion can be maintained by using the definite mass of reagents with an exact equimolar ratio of the acid and base .


Molecular Structure Analysis

The molecular structure of Z-Dbu-OMe.HCl (S) includes a benzyloxycarbonyl group attached to a 3,4-diaminobutyric acid methyl ester . The InChI key for this compound is TWGOBVDBXJWKML-LLVKDONJSA-N .


Chemical Reactions Analysis

DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is a strong tertiary amine base with a double heterocyclic structure, which has been widely used in organic synthesis . When DBU reacts with equimolar amounts of water, it undergoes protonation at the N atom and transforms into a second resonance structure . This second resonance structure of DBU has Brønsted basic properties and is therefore responsible for the catalytic activity in aldol condensation reactions .


Physical And Chemical Properties Analysis

Z-Dbu-OMe.HCl (S) is a compound with a molecular weight of 266.30*36.45 g/mol . .

properties

IUPAC Name

methyl 4-amino-3-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGOBVDBXJWKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Dbu-OMe.HCl (S)

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